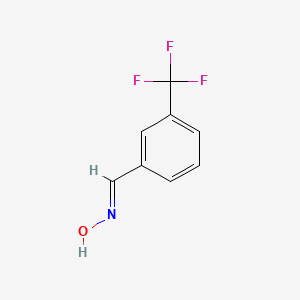

3-(Trifluoromethyl)benzaldehyde oxime

Overview

Description

3-(Trifluoromethyl)benzaldehyde oxime is a chemical compound that is part of a broader class of organic compounds known as oxime ethers. These compounds are characterized by the presence of an oxime functional group, which is a derivative of aldehydes or ketones where the carbonyl group (C=O) has been replaced by an N-OH group. The trifluoromethyl group attached to the benzaldehyde structure suggests that this compound could exhibit unique electronic and steric properties due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 3-(Trifluoromethyl)benzaldehyde oxime, can involve various catalytic processes. For instance, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been described, which allows access to structurally diverse trifluoromethylated naphthoquinones under mild conditions . Although this particular synthesis does not directly pertain to 3-(Trifluoromethyl)benzaldehyde oxime, it demonstrates the type of catalytic reactions that can be used to introduce trifluoromethyl groups into aromatic compounds.

Molecular Structure Analysis

The molecular structure of related benzaldehyde compounds has been studied using X-ray crystallography and various spectroscopic methods. For example, the structure of a benzaldehyde/boron trifluoride adduct has been determined, showing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . This information is relevant as it provides insight into how the molecular structure of benzaldehyde derivatives can be influenced by the addition of different groups, such as the trifluoromethyl group in 3-(Trifluoromethyl)benzaldehyde oxime.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)benzaldehyde oxime can be inferred from studies on similar compounds. The presence of the trifluoromethyl group is likely to influence the compound's boiling point, solubility, and reactivity due to the electron-withdrawing effect of the fluorine atoms. The oxime group can also participate in hydrogen bonding, which could affect the compound's solubility and melting point. Spectroscopic studies on related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, provide valuable information on the electronic structure and potential reactivity of the oxime group .

Scientific Research Applications

Catalytic Properties and Reaction Mechanisms

- Transition-Metal Catalysis : Transition-metal triflates catalyze the formation of oxime ketals of tetrahydrofuran via C–H functionalization, indicating the potential of 3-(Trifluoromethyl)benzaldehyde oxime in such reactions (Shafi, 2015).

- Synthesis Catalysis : Iron(III) Chloride can catalyze the synthesis of benzaldehyde oxime, suggesting its relevance in facilitating similar syntheses (Zhang Hong-ping, 2012).

Thermal Properties and Safety

- Thermal Hazard Analysis : Studies on thermal hazards of benzaldehyde oxime reveal significant heat release under certain conditions, important for safety in production and storage (Deng et al., 2017).

Chemical Reactions and Pathways

- Photoinduced Electron-Transfer Reactions : Benzaldehyde oximes, including 3-(Trifluoromethyl)benzaldehyde oxime, undergo various chemical transformations under photoinduced electron-transfer conditions (de Lijser et al., 2006).

Application in Biological Studies

- Plant Growth Regulation : Certain benzaldehyde O-alkyloximes, similar in structure to 3-(Trifluoromethyl)benzaldehyde oxime, have shown potential as plant growth regulators, indicating possible applications in agriculture (Yoshikawa & Doi, 1998).

Physicochemical and Spectroscopic Studies

- Molecular Docking and Conformational Studies : Conformational, spectroscopic, and molecular docking studies of benzaldehyde oximes provide insights into their interaction with biological targets (Kaya et al., 2018).

Miscellaneous Applications

- Dehydration and Oxidation Reactions : Research on the dehydration of benzaldehyde oxime by ruthenium and the oxidation of oximes to carbonyl compounds highlights the chemical versatility of such compounds (Kukushkin et al., 1997); (Zhou et al., 2010).

Safety and Hazards

While specific safety and hazard information for “3-(Trifluoromethyl)benzaldehyde oxime” was not found, general precautions for handling similar chemicals include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Mechanism of Action

Mode of Action

It has been suggested that the compound may interact with its targets through the formation of covalent bonds . The trifluoromethyl group in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets .

Biochemical Pathways

It has been noted that compounds with similar structures have been involved in various biochemical processes

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Trifluoromethyl)benzaldoxime is currently unknown

properties

IUPAC Name |

(NE)-N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIONPAPDKZQLTK-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242967 | |

| Record name | Benzaldehyde, 3-(trifluoromethyl)-, oxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154238-37-6 | |

| Record name | Benzaldehyde, 3-(trifluoromethyl)-, oxime, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154238-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(trifluoromethyl)-, oxime, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)